![molecular formula C16H26N2 B3074110 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane CAS No. 1019109-90-0](/img/structure/B3074110.png)
1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane
Overview
Description
1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane is a chemical compound that belongs to the family of diazepanes. It is also known as TBPMD or Ro15-4513. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane is through its selective antagonism of the GABA(A) receptor. This receptor is a ligand-gated ion channel that is responsible for mediating the inhibitory effects of the neurotransmitter GABA in the brain. By blocking this receptor, 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane can modulate the activity of the nervous system and influence a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane are complex and depend on the specific experimental conditions. In general, this compound has been shown to modulate the activity of the nervous system and influence several physiological processes, including anxiety, depression, and epilepsy. It has also been shown to have effects on memory and learning, as well as on the regulation of sleep and wakefulness.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane in lab experiments is its selectivity for the GABA(A) receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other neurotransmitter systems. However, one limitation of this compound is its relatively low potency compared to other GABA(A) receptor antagonists. This can make it difficult to achieve the desired effects at lower concentrations.
Future Directions
There are several future directions for research on 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane. One area of interest is the development of more potent and selective GABA(A) receptor antagonists that can be used to study the role of this receptor in neurological disorders. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as dopamine and serotonin. Finally, there is interest in exploring the potential therapeutic applications of 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane in the treatment of neurological disorders.
Scientific Research Applications
1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane has been extensively used in scientific research, particularly in the field of neuroscience. It is a selective antagonist of the GABA(A) receptor, which is a key neurotransmitter receptor in the brain. This compound has been used to study the role of GABA(A) receptors in several neurological disorders, including anxiety, depression, and epilepsy.
properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-16(2,3)15-7-5-14(6-8-15)13-18-11-4-9-17-10-12-18/h5-8,17H,4,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKRWUPLUXKWFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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